molecular formula C14H13NO4 B2869636 Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 1795296-93-3

Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2869636
CAS No.: 1795296-93-3
M. Wt: 259.261
InChI Key: ZREMQOIQRJOYDL-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a methoxy group at the 4-position, a phenyl group at the 1-position, and a carboxylate ester group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl acetoacetate and 2-cyano-N-phenylethanamide.

  • Reaction Conditions: The reaction can be carried out using microwave-assisted chemistry, which provides a simple and convenient method for synthesizing the compound.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts and solvents to improve the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions at different positions on the pyridine ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: New derivatives with different substituents on the pyridine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate: Lacks the methoxy group at the 4-position.

  • Methyl 4-methoxy-6-oxo-1-(4-trifluoromethylphenyl)-1,6-dihydropyridine-3-carboxylate: Contains a trifluoromethyl group instead of a phenyl group.

Uniqueness: The presence of the methoxy group at the 4-position in Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate distinguishes it from similar compounds, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

methyl 4-methoxy-6-oxo-1-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-8-13(16)15(9-11(12)14(17)19-2)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREMQOIQRJOYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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